molecular formula C18H19NO3 B13493779 Benzyl N-(4-oxo-4-phenylbutan-2-YL)carbamate CAS No. 425420-89-9

Benzyl N-(4-oxo-4-phenylbutan-2-YL)carbamate

Cat. No.: B13493779
CAS No.: 425420-89-9
M. Wt: 297.3 g/mol
InChI Key: UJCLQNBTFJZUJY-UHFFFAOYSA-N
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Description

Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate: is an organic compound with the molecular formula C18H19NO3. It is a derivative of carbamate, featuring a benzyl group and a phenylbutanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-oxo-4-phenylbutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .

Medicine: It is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase .

Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed in the development of new materials for coatings and adhesives .

Mechanism of Action

The mechanism of action of Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing the substrate from accessing the active site. This results in the inhibition of enzyme activity. The molecular targets include enzymes such as acetylcholinesterase and butyrylcholinesterase. The pathways involved in its mechanism of action include the formation of a stable carbamate-enzyme complex, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a benzyl group and a phenylbutanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

Benzyl N-(4-oxo-4-phenylbutan-2-YL)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H17NO3
  • Molecular Weight : 273.31 g/mol
  • CAS Number : Not specified in the available literature.

The compound exhibits biological activity through several mechanisms, primarily involving enzyme inhibition and interaction with various biological targets. The specific pathways affected by this compound include:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may be linked to its therapeutic effects.
  • Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Properties

Research has suggested that this compound may have anticancer potential. A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Apoptosis and necrosis

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent study published in a peer-reviewed journal highlighted the anticancer effects of this compound on MCF-7 cells. The results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Evaluation : In another study, the compound was tested against a panel of pathogenic bacteria. The results showed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's anticancer activity might be mediated through the modulation of key signaling pathways involved in cell survival and proliferation .

Properties

CAS No.

425420-89-9

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate

InChI

InChI=1S/C18H19NO3/c1-14(12-17(20)16-10-6-3-7-11-16)19-18(21)22-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,19,21)

InChI Key

UJCLQNBTFJZUJY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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